

Spiro[2.5]octan-5-one molecular structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Spiro[2.5]octan-5-one**

Cat. No.: **B3040917**

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of
Spiro[2.5]octan-5-one

Authored by: A Senior Application Scientist Abstract

Spiro[2.5]octan-5-one is a saturated bicyclic ketone featuring a cyclopropane ring fused at a single carbon atom to a cyclohexanone ring. This unique spirocyclic architecture imparts significant three-dimensionality and conformational rigidity, making it a valuable scaffold in medicinal chemistry and a versatile intermediate in organic synthesis.^{[1][2]} Its inherent chirality and the potential for diastereoisomerism upon substitution present both challenges and opportunities in the design of complex molecular targets. This guide provides a comprehensive analysis of its molecular structure, conformational preferences, spectroscopic signature, and stereochemical nuances. Furthermore, it details established synthetic protocols and explores its application in the context of drug development.

Molecular Structure and Conformational Analysis

The structure of **spiro[2.5]octan-5-one** is defined by the spiro-fusion of a cyclopropane ring and a cyclohexanone ring at the C3 carbon. This fusion creates a rigid framework that significantly influences its chemical and physical properties.

- Cyclopropane Ring: The three-membered ring is inherently strained and planar, with C-C-C bond angles of approximately 60°.
- Cyclohexanone Ring: To alleviate steric and torsional strain, the six-membered ring predominantly adopts a chair conformation. The presence of the spiro-fused cyclopropane ring and the C5-carbonyl group influences the dynamics of the chair-to-chair interconversion.
- Spiro-Center: The quaternary C3 carbon, the point of fusion, is a key structural feature.

Computational studies on related spirocyclic systems, such as 1-oxaspiro[2.5]octane, have shown that chair-like conformers are energetically favored.^{[3][4]} For **spiro[2.5]octan-5-one**, the cyclohexane ring is expected to exist in a dynamic equilibrium between two chair conformers. The energy barrier for this ring inversion has been studied in related molecules like spiro[2.5]octan-6-ol, providing insight into the conformational mobility of this system.^[5]

Predicted Structural Parameters

While extensive experimental crystallographic data for the parent molecule is not widely available, Density Functional Theory (DFT) calculations can provide reliable predictions of its geometry.^[2]

Parameter	Predicted Value	Causality and Insights
C=O Bond Length (C5-O)	~1.22 Å	Typical for a ketone carbonyl group. This bond is crucial for the molecule's reactivity, acting as an electrophilic site and a handle for further functionalization.
Cyclohexane C-C Bonds	~1.53 - 1.54 Å	Standard sp^3 - sp^3 carbon-carbon single bond lengths. The chair conformation minimizes torsional strain, leading to these expected values.
Cyclopropane C-C Bonds	~1.51 Å	Slightly shorter than typical alkane C-C bonds due to increased s-character in the bonding orbitals, a consequence of ring strain.
C4-C5-C6 Bond Angle	~117°	The presence of the sp^2 hybridized carbonyl carbon widens this angle from the ideal tetrahedral angle of 109.5°, influencing the overall shape of the cyclohexanone ring.
Dihedral Angles	Variable	The specific dihedral angles define the chair conformation. Their precise values are key to understanding the spatial relationship between substituents, which is critical for predicting stereoselective reactions.

Spectroscopic Characterization

The structural features of **spiro[2.5]octan-5-one** give rise to a distinct spectroscopic signature, which is essential for its identification and characterization.[\[6\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the detailed structure of spiro-diketones and related compounds.[\[6\]](#)

- ^1H NMR: The proton spectrum is expected to be complex due to the rigid, asymmetric nature of the molecule.
 - Cyclopropane Protons (C1, C2): These protons would appear in the upfield region (approx. 0.5-1.5 ppm) and exhibit complex splitting patterns (geminal and vicinal coupling).
 - Cyclohexanone Protons: Protons alpha to the carbonyl (C4, C6) would be deshielded, appearing further downfield (approx. 2.0-2.5 ppm). The remaining methylene protons (C7, C8) would reside in the 1.6-2.0 ppm range. The fixed chair conformation can lead to distinct signals for axial and equatorial protons.
- ^{13}C NMR: The carbon spectrum provides a clear map of the carbon framework.
 - Carbonyl Carbon (C5): This signal is the most deshielded, appearing significantly downfield around 200-210 ppm.[\[6\]](#)
 - Spiro-Carbon (C3): As a quaternary carbon, this signal would be weak and appear in a unique region for spiro-centers.
 - Cyclohexanone Carbons (C4, C6, C7, C8): These would appear in the aliphatic region, typically between 20-50 ppm.
 - Cyclopropane Carbons (C1, C2): These carbons are highly shielded due to ring strain and would appear in the upfield region of the aliphatic spectrum (approx. 10-25 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is primarily used to identify key functional groups.[\[7\]](#)

Vibrational Mode	Expected Frequency (cm ⁻¹)	Significance
C=O Stretch (Ketone)	~1715 cm ⁻¹	A strong, sharp absorption band characteristic of a saturated six-membered ring ketone. This is the most diagnostic peak in the IR spectrum.
sp ³ C-H Stretch	2850-3000 cm ⁻¹	Represents the C-H bonds of the cyclohexane and cyclopropane methylene groups.
Cyclopropane C-H Stretch	~3050 cm ⁻¹	The C-H bonds on the cyclopropane ring may show a weaker, distinct stretch at slightly higher wavenumbers due to ring strain.

Stereochemistry: The Chiral Core

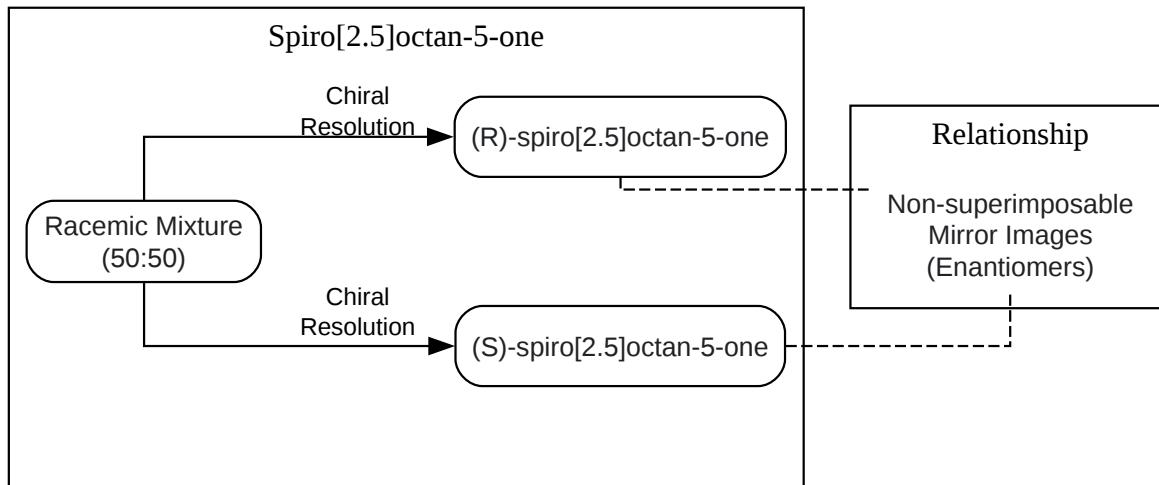
Stereochemistry is a critical aspect of **spiro[2.5]octan-5-one**, profoundly influencing its biological activity and its utility as a chiral building block.^{[8][9]}

Chirality and Enantiomers

The spiro-carbon (C3) in **spiro[2.5]octan-5-one** is a stereocenter, rendering the molecule chiral. It exists as a pair of non-superimposable mirror images known as enantiomers: **(R)-spiro[2.5]octan-5-one** and **(S)-spiro[2.5]octan-5-one**.

- Physical Properties: Enantiomers share identical physical properties such as boiling point, melting point, and solubility.
- Optical Activity: They rotate plane-polarized light in equal but opposite directions.

- Biological Activity: Crucially, enantiomers can interact differently with other chiral molecules, such as enzymes and receptors in the body, often leading to one enantiomer being biologically active while the other is inactive or even detrimental.^[8]



[Click to download full resolution via product page](#)

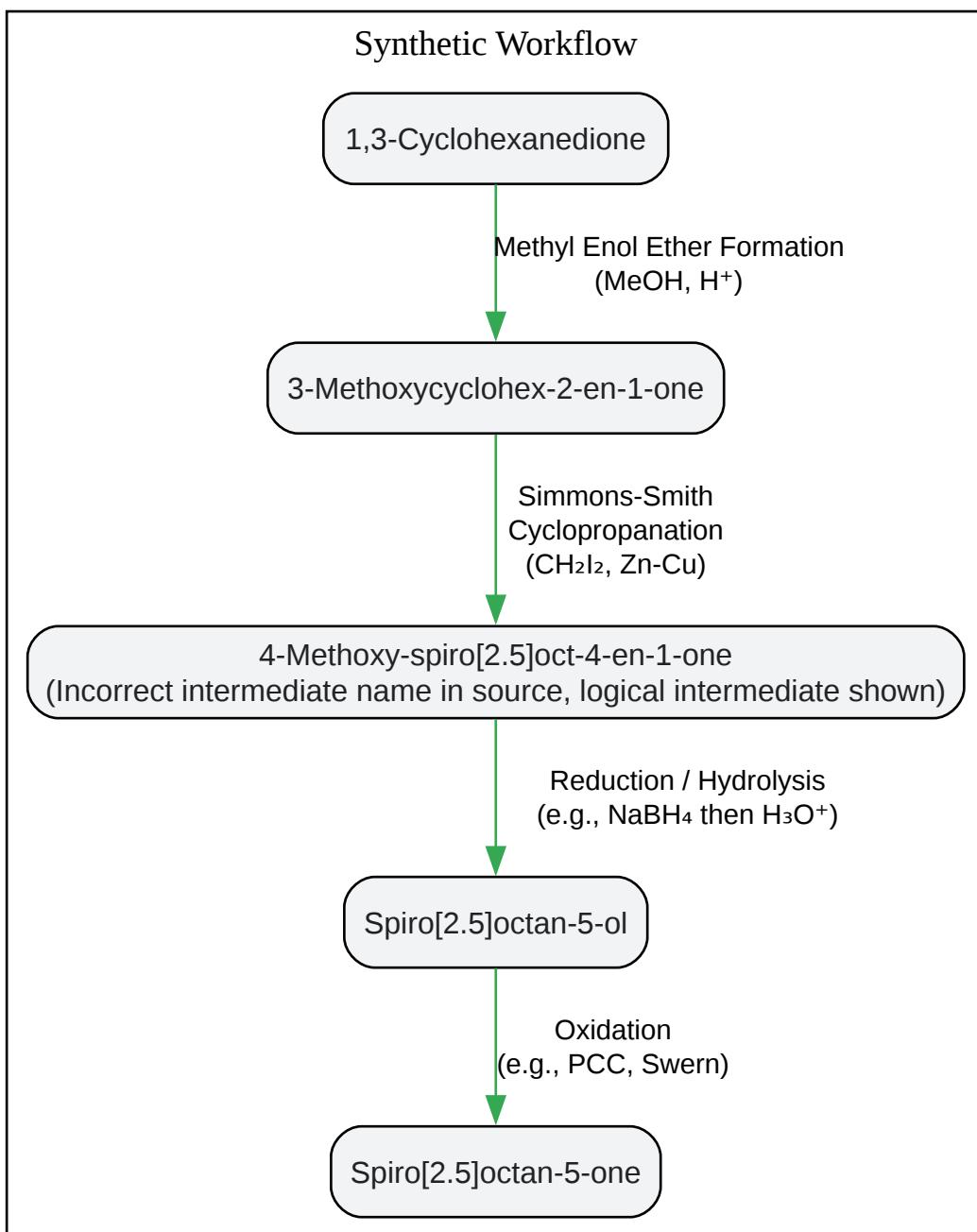
Caption: Enantiomeric relationship of spiro[2.5]octan-5-one.

Diastereomers

Substitution on the cyclohexanone ring can introduce additional stereocenters, leading to the formation of diastereomers. For instance, a substituent at the C7 position would create four possible stereoisomers: (3R, 7R), (3S, 7S), (3R, 7S), and (3S, 7R). The (3R, 7R) and (3S, 7S) isomers are enantiomers of each other, as are the (3R, 7S) and (3S, 7R) isomers. However, the relationship between (3R, 7R) and (3R, 7S) is diastereomeric. Unlike enantiomers, diastereomers have different physical and chemical properties and can be separated by standard laboratory techniques like chromatography.

Synthesis and Methodologies

The synthesis of **spiro[2.5]octan-5-one** and its derivatives is a key area of research, given their utility as intermediates.^{[10][11]} A common and effective route starts from the readily available 1,3-cyclohexanedione.^[2]



[Click to download full resolution via product page](#)

Caption: Synthetic pathway to **spiro[2.5]octan-5-one**.

Experimental Protocol: Synthesis from 1,3-Cyclohexanedione

This multi-step synthesis provides a reliable pathway to the target molecule.[\[2\]](#)

Step 1: Methyl Enol Ether Formation

- Reaction: 1,3-cyclohexanedione is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to selectively form 3-methoxycyclohex-2-en-1-one.
- Causality: The acid protonates a carbonyl oxygen, making the carbon more electrophilic for attack by methanol. The reaction favors the formation of the more stable conjugated enol ether.

Step 2: Simmons-Smith Cyclopropanation

- Reaction: The enol ether from Step 1 is treated with a carbenoid, typically generated from diiodomethane and a zinc-copper couple (Zn-Cu).
- Causality: The Simmons-Smith reagent adds a methylene (CH_2) group across the double bond of the enol ether in a stereospecific syn-addition, forming the cyclopropane ring. This is a crucial step for constructing the spiro-junction.

Step 3: Ring Opening and Reduction

- Reaction: The product from Step 2 is treated with a reducing agent (e.g., sodium borohydride) followed by an acidic workup.
- Causality: The reducing agent reduces the ketone to a secondary alcohol. The acidic workup hydrolyzes the enol ether, which tautomerizes to the ketone, which is then reduced. A more direct approach might involve hydrolysis first, then reduction of the resulting spiro-diketone. The referenced protocol suggests a direct conversion to spiro[2.5]octan-5-ol.[\[2\]](#)

Step 4: Oxidation to the Ketone

- Reaction: The secondary alcohol, spiro[2.5]octan-5-ol, is oxidized to the target ketone, **spiro[2.5]octan-5-one**.
- Causality: Standard oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation are effective for converting secondary alcohols to ketones without over-oxidation. This final step yields the desired product.

Applications in Research and Drug Development

The rigid, three-dimensional nature of the spiro[2.5]octane scaffold is highly attractive in drug discovery.[\[12\]](#)

- **Scaffold Rigidity:** Unlike flexible acyclic or monocyclic molecules, the conformational restriction of spirocycles can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[\[2\]](#)
- **Exploring Chemical Space:** The **spiro[2.5]octan-5-one** core provides a unique vectorial array for substituents, allowing medicinal chemists to explore novel regions of chemical space and develop new intellectual property.
- **Synthetic Intermediate:** It serves as a key intermediate for the synthesis of more complex pharmaceutical agents and natural products.[\[1\]](#)[\[10\]](#) The ketone functionality is a versatile handle for a wide range of transformations, including reductive amination, Wittig reactions, and aldol condensations.

Conclusion

Spiro[2.5]octan-5-one is more than a simple bicyclic ketone; it is a molecule of significant structural and stereochemical complexity. Its rigid framework, governed by the fusion of a strained cyclopropane ring and a chair-like cyclohexanone, provides a unique platform for synthetic and medicinal chemistry. A thorough understanding of its conformational behavior, spectroscopic properties, and inherent chirality is paramount for researchers aiming to leverage this scaffold in the development of novel therapeutics and complex molecular architectures. The synthetic pathways established provide a solid foundation for accessing this valuable building block, paving the way for future innovations in drug discovery and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. [PDF] Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. | Semantic Scholar [semanticscholar.org]
- 4. Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. benchchem.com [benchchem.com]
- 7. IR and NMR spectroscopy | PPTX [slideshare.net]
- 8. scribd.com [scribd.com]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
- 10. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents [patents.google.com]
- 11. US20140039203A1 - Process for preparing spiro[2.5]octane-5,7-dione - Google Patents [patents.google.com]
- 12. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications [mdpi.com]
- To cite this document: BenchChem. [Spiro[2.5]octan-5-one molecular structure and stereochemistry]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3040917#spiro-2-5-octan-5-one-molecular-structure-and-stereochemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com